molecular formula C25H30N2O5 B1585795 Quinapril CAS No. 85441-61-8

Quinapril

Cat. No. B1585795
CAS RN: 85441-61-8
M. Wt: 438.5 g/mol
InChI Key: JSDRRTOADPPCHY-HSQYWUDLSA-N
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Description

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor . It is used alone or in combination with other medications to treat high blood pressure (hypertension) and heart failure . It works by blocking a substance in the body that causes blood vessels to tighten, which relaxes the blood vessels, lowers blood pressure, and increases the supply of blood and oxygen to the heart .


Synthesis Analysis

Quinapril can be synthesized through a continuous one-flow multi-step process . The API quinapril was obtained in a total yield of 86% within an overall reaction time of 175 minutes . The method can be easily modified to make the free base or other salts and polymorphs .


Molecular Structure Analysis

Quinapril is a pro-drug, converted to its active metabolite, quinaprilat, in the liver . Marketed formulations may contain quinapril hydrochloride .


Chemical Reactions Analysis

Quinapril undergoes significant degradation in the solid state, especially in the presence of humidity, temperature, and pharmaceutical excipients . Hydrolytic reactions are among the most common processes involved in drug degradation .


Physical And Chemical Properties Analysis

Amorphous quinapril hydrochloride (QHCl) samples were prepared by lyophilization from aqueous solutions . The glass transition temperature and molecular mobility of QHCl were determined using differential scanning calorimetry, thermogravimetric analysis, powder x-ray diffractometry, polarizing microscopy, scanning electron microscopy, and infrared spectroscopy .

Scientific Research Applications

Pharmacology and Therapeutic Use in Cardiovascular Disorders

Quinapril, after being absorbed, is converted into quinaprilat, an active metabolite and a potent angiotensin-converting enzyme (ACE) inhibitor. It exhibits significant benefits in patients with various cardiovascular disorders, mainly by improving ventricular and endothelial function. Quinapril has shown efficacy in controlling blood pressure in patients with essential hypertension, often in combination with diuretics like hydrochlorothiazide. It has also demonstrated beneficial effects in patients with congestive heart failure, improving haemodynamic changes, exercise tolerance, and symptoms. Additionally, quinapril may have potential in reducing microalbuminuria in patients with hypertension and/or diabetes mellitus. In patients with coronary artery disease, it has shown varying results in reducing ischemic events after coronary procedures (Culy & Jarvis, 2002).

Impact on Elderly Patients with Diastolic Heart Failure

A study assessing the effects of quinapril on elderly patients with diastolic heart failure and preserved systolic function indicated no significant improvement in exercise tolerance or quality of life. This suggests that the benefits of quinapril in this specific patient group might be limited, although the feasibility of such trials in very elderly patients was confirmed (Zi, Carmichael, & Lye, 2003).

Application in Scleroderma and Autoimmune Raynaud's Phenomenon

Quinapril was evaluated for its efficacy in managing peripheral vascular manifestations of limited cutaneous systemic sclerosis (lcSSc) and in preventing the progression of visceral organ involvement. The study concluded that quinapril had no demonstrable effects on the occurrence of upper limb digital ulcers or other vascular manifestations in patients with lcSSc (Gliddon et al., 2007).

Effects on Coronary Blood Flow and Endothelial Dysfunction

Quinapril was studied for its effects on microvascular endothelial function in patients with coronary artery disease and endothelial dysfunction. The results suggested a trend towards an increase in endothelium-dependent coronary blood flow response in patients treated with quinapril (Schlaifer et al., 1997).

Clinical Development and Use in Hypertension

The clinical development of quinapril encompassed studies on its pharmacokinetics, pharmacology, safety, and efficacy in hypertension. It was established as a once-daily antihypertensive therapy, with dosages ranging from 10-40 mg, and demonstrated efficacy in both mild to moderate and severe hypertension. Its potency in binding to tissue ACE was highlighted, contributing to its sustained action (Frank, 1990).

Safety And Hazards

Quinapril may cause serious side effects including chest pain, fast or slow heart rate, light-headed feeling, swelling, rapid weight gain, feeling short of breath, kidney problems, liver problems, signs of infection, or high blood potassium . It is advised not to use quinapril if you are pregnant or have ever had angioedema .

properties

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/t17-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDRRTOADPPCHY-HSQYWUDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023547
Record name Quinapril
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Quinapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015019
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Solubility

8.50e-03 g/L
Record name Quinapril
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Angiotensin II constricts coronary blood vessels and is positively inotropic, which under normal circumstances, would increase vascular resistance and oxygen consumption. This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation. Angiotensin II also stimulates production of plasminogen activator inhibitor-1 (PAI-1), increasing the risk of thrombosis. Quinaprilat prevents the conversion of angiotensin I to angiotensin II by inhibition of angiotensin converting enzyme, and also reduces the breakdown of bradykinin. Reduced levels of angiotensin II lead to lower levels of PAI-1, reducing the risk of thrombosis, especially after a myocardial infarction.
Record name Quinapril
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Product Name

Quinapril

CAS RN

85441-61-8
Record name Quinapril
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Record name Quinapril [USP:INN:BAN]
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Record name Quinapril
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Record name Quinapril
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Record name QUINAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJ84Y44811
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Quinapril
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URL http://www.hmdb.ca/metabolites/HMDB0015019
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

120-130 °C, 120 - 130 °C
Record name Quinapril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00881
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Quinapril
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015019
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,800
Citations
KK Koh, MN Bui, L Hathaway, G Csako… - The American journal of …, 1999 - Elsevier
… received quinapril 20 mg on days 2 through 6. On day 7, the patient received quinapril 40 mg. If no hypotension was noted by 3 hours on this dose, the patient remained on quinapril 40 …
Number of citations: 107 www.sciencedirect.com
SC Olson, AM Horvath, BM Michniewicz… - …, 1989 - journals.sagepub.com
… All quinapril doses were administered with 8 ounces of water after at least an eight-hour … for quinapril and quinaprilat by means of a validated GC/ECD method . 27 Additional quinapril …
Number of citations: 82 journals.sagepub.com
JL Perez-Castrillon, J Silva, I Justo… - American journal of …, 2003 - academic.oup.com
… This study clarifies the therapeutic effect of three treatments—quinapril, quinapril + hydrochlorothiazide (HCTZ), enalapril—on bone remodeling markers, bone mineral density (BMD) in …
Number of citations: 107 academic.oup.com
HR Kaplan, DG Taylor, SC Olson, LK Andrews… - …, 1989 - journals.sagepub.com
… Quinapril is enzymatically hydrolyzed to a pharmacologically active diacid form quinaprilat. Quinapril is … Quinapril does not pre vent the development of hypertension when plasma renin …
Number of citations: 81 journals.sagepub.com
LE Knapp, GJ Frank, R McLain… - Journal of …, 1990 - journals.lww.com
… double-blind studies demonstrated that quinapril has a lower … either an increase with time on quinapril therapy or a dose … clinical laboratory data indicated that quinapril did not have …
Number of citations: 28 journals.lww.com
AN Wadworth, RN Brogden - Drugs, 1991 - Springer
… quinapril or from biliary excretion of quinapril and its metabolites. Apparent plasma clearance of quinapril … The mean elimination half-life of quinapril is approximately 1 hour, and that of …
Number of citations: 86 link.springer.com
B Pitt, B O'Neill, R Feldman, R Ferrari… - The American journal of …, 2001 - Elsevier
… A total of 1,750 patients were randomized to quinapril 20 mg/day or placebo and … Quinapril was well tolerated in patients after angioplasty with normal left ventricular function. Quinapril …
Number of citations: 363 www.sciencedirect.com
HR Kaplan, DG Taylor, SC Olson - Clinical cardiology, 1990 - Wiley Online Library
… effects of quinapril was noted in spontaneously hypertensive rats treated with quinapril for up to 14 consecutive days. As with other ACE inhibitors, quinapril had virtually no effect on the …
Number of citations: 16 onlinelibrary.wiley.com
GBJ Mancini, GC Henry, C Macaya, BJ O'Neill… - Circulation, 1996 - Am Heart Assoc
… ) investigated whether quinapril might improve endothelial … design, we measured the effects of quinapril (40 mg daily) on … quinapril (n=51) groups at baseline. After 6 months, only the …
Number of citations: 659 www.ahajournals.org
M Oosterga, AA Voors, YM Pinto, H Buikema… - The American journal of …, 2001 - Elsevier
… Treatment with quinapril significantly reduced clinical ischemic events after CABG: 15% … quinapril (hazard ratio 0.23, 95% confidence interval 0.06 to 0.87, p = 0.02). Long-term quinapril …
Number of citations: 184 www.sciencedirect.com

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